molecular formula C11H14N2O2 B3033604 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1082395-06-9

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Cat. No. B3033604
CAS RN: 1082395-06-9
M. Wt: 206.24
InChI Key: XVUWQPJEQJZHGA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one , also known by its systematic name (4-aminomethyl-phenyl)-methanol , is a heterocyclic compound with the following chemical formula: C₁₀H₁₂N₂O₂ . It belongs to the oxazolidinone class of compounds.


Synthesis Analysis

The synthesis of this compound involves the reaction of an aminomethyl group with a 4-methylphenyl group within an oxazolidinone ring . Specific synthetic pathways and conditions may vary, but the overall process aims to form the desired structure. Researchers have reported various synthetic methods, and these can be found in relevant literature .

Scientific Research Applications

Precursors in Organic Synthesis

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one, as a part of the 1,3-oxazolidin-2-one family, has significant applications in organic synthesis. For instance, Chernysheva et al. (2003) demonstrated the use of related oxazolidin-2-ones as precursors in the synthesis of cis-2-amino alcohols through intramolecular amidoalkylation reactions (Chernysheva et al., 2003). Similarly, Madesclaire et al. (2007) synthesized isomeric 2-oxazolidinones from certain diols, indicating the versatility of oxazolidin-2-ones in synthesizing diverse chemical structures (Madesclaire et al., 2007).

Synthesis of Pharmaceutical Compounds

The oxazolidin-2-one ring, to which 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one belongs, is widely used in medicinal chemistry. Zappia et al. (2007) highlighted its popularity in synthetic organic chemistry, particularly in the construction of pharmacologically active compounds. This includes its application as a protective group for 1,2-aminoalcohol systems and in the synthesis of Linezolid, an antibacterial drug (Zappia et al., 2007).

Synthesis of Amino Acid Derivatives

The synthesis of N-alkyl-β-amino acids, which are crucial in various biochemical processes, can be achieved using oxazolidin-2-ones. Hughes and Sleebs (2008) demonstrated the utility of 1,3-oxazolidin-5-ones, a related compound, as precursors for synthesizing these amino acids (Hughes & Sleebs, 2008).

Applications in Chiral Synthesis

Oxazolidin-2-ones, including 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one, are crucial in the field of chiral synthesis. Azam et al. (1996) used derivatives of oxazolidin-2-ones for the stereoselective synthesis of GABA analogs, showcasing their importance in creating chiral molecules with potential pharmaceutical applications (Azam et al., 1996).

Novel Pharmaceutical Applications

Fujimoto et al. (2017) explored the use of oxazolidin-2-one derivatives in the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, highlighting their potential in developing new therapeutic agents (Fujimoto et al., 2017).

properties

IUPAC Name

5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUWQPJEQJZHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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